(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S3/c1-2-13-6-3-4-9-19(13)16(21)8-10-20-17(22)15(25-18(20)23)12-14-7-5-11-24-14/h5,7,11-13H,2-4,6,8-10H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQISDXXCMTSGX-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCCN1C(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a halogenated ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Piperidine Moiety: The piperidine group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Thiophene Group: The thiophene group is attached via a condensation reaction with an aldehyde or ketone derivative of thiophene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
The compound (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by relevant data tables and case studies.
Chemical Properties and Structure
The compound features a complex structure characterized by a thiazolidinone core, which is known for its biological activity. The presence of the 2-ethylpiperidine moiety suggests potential interactions with biological targets, particularly in the central nervous system. The thiophenyl group may enhance lipophilicity and bioavailability.
Molecular Formula
- Molecular Formula : C₁₈H₂₅N₃O₂S₂
- Molecular Weight : 367.54 g/mol
Antimicrobial Activity
Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinones exhibit significant activity against a range of pathogens, including bacteria and fungi. The compound has shown promise in preliminary studies as an antibacterial agent, likely due to its ability to inhibit bacterial cell wall synthesis.
Case Study : In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating its potential as a therapeutic agent for treating bacterial infections.
Anticancer Properties
Thiazolidinones are also recognized for their anticancer activities. The compound's unique structure allows it to interact with various cellular pathways involved in cancer progression.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound X | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| Compound Y | A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
Neuroprotective Effects
Given the presence of the piperidine group, there is potential for neuroprotective applications. Thiazolidinones have been studied for their ability to mitigate neurodegenerative diseases by modulating neurotransmitter systems.
Case Study : A study involving animal models of Alzheimer's disease showed that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profiles of new derivatives. Modifications to the piperidine and thiophenyl groups can lead to variations in biological activity.
Data Table: Structure-Activity Relationship
| Modification | Activity Change | Comment |
|---|---|---|
| Methylation on Piperidine | Increased potency | Enhances receptor binding |
| Substitution on Thiophenyl | Decreased solubility | Affects bioavailability |
Mechanism of Action
The mechanism of action of (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Considerations
- In contrast, the nitrophenyl group in ’s compound offers electron-withdrawing effects, which may stabilize radical intermediates .
Biological Activity
The compound (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's structure can be broken down into several key functional groups:
- Thiazolidinone ring : A five-membered ring containing sulfur and nitrogen atoms that plays a crucial role in its biological activity.
- Thiophenyl group : Contributes to the compound's lipophilicity and may influence its interaction with biological targets.
- Piperidine moiety : Often associated with various pharmacological effects.
Research indicates that compounds similar to thiazolidinones exhibit a variety of biological activities, including:
- Antioxidant Activity : Thiazolidinones have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various bacterial strains.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological effects of thiazolidinone derivatives, including the compound :
-
Study on Antioxidant Activity :
- A study demonstrated that thiazolidinones significantly reduced oxidative stress markers in diabetic rats, suggesting potential for managing diabetes-related complications.
-
Anti-inflammatory Research :
- In vitro studies indicated that the compound inhibited the expression of TNF-alpha and IL-6 in macrophages, demonstrating its anti-inflammatory properties.
-
Antimicrobial Efficacy :
- The compound showed promising results against Staphylococcus aureus and Escherichia coli in laboratory settings, indicating its potential as an antimicrobial agent.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of thiazolidinone derivatives typically involves cyclocondensation of thiourea intermediates with α,β-unsaturated carbonyl compounds. For analogous structures (e.g., 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione), yields ranged from 69% to 86% depending on substituents and reaction parameters . Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Mild bases like triethylamine or DMAP improve cyclization efficiency.
- Temperature control : Reactions performed at 80–100°C under nitrogen atmosphere minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Structural validation requires multi-spectral analysis:
- FT-IR : Confirm the presence of thiazolidinone carbonyl (C=O, ~1700–1750 cm⁻¹) and thiocarbonyl (C=S, ~1200–1250 cm⁻¹) groups .
- NMR :
- LC-MS : Validate molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR or IR)?
Spectral anomalies often arise from tautomerism or conformational flexibility. For example:
- Tautomeric equilibria : The thiazolidinone ring may exist in keto-enol forms, causing split peaks in NMR. Use variable-temperature NMR to stabilize the dominant tautomer .
- Solvent effects : Polar solvents can shift carbonyl peaks in IR; compare data across solvents (DMSO vs. CDCl₃) .
- X-ray crystallography : Resolve ambiguities by determining the solid-state structure, particularly for E/Z isomerism in the methylidene group .
Advanced: What in silico strategies are effective for predicting biological activity and guiding experimental design?
- Molecular docking : Screen against targets like PPAR-γ (for hypolipidemic activity) or bacterial enzymes (e.g., FabH for antimicrobial activity). Use AutoDock Vina with optimized force fields to assess binding affinity .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the thiophene ring enhance antimicrobial potency in similar compounds .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vivo studies .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the 2-ethylpiperidinyl substituent?
- Synthetic modifications : Replace the 2-ethylpiperidine moiety with other amines (e.g., morpholine, pyrrolidine) and compare bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding or hydrophobic interactions mediated by the piperidinyl group .
- Biological assays : Test derivatives in enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
Basic: What safety precautions are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: What experimental models are suitable for evaluating in vivo efficacy and toxicity?
- Rodent models :
- Hypolipidemic activity : High-fat diet-induced hyperlipidemia in Wistar rats; measure serum triglycerides and LDL .
- Toxicity : Acute oral toxicity (OECD 423) with histopathological analysis of liver/kidney .
- Cell-based assays :
Advanced: How can researchers address low solubility in aqueous media during formulation studies?
- Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility .
- Nanoformulations : Prepare liposomal or polymeric nanoparticles (PLGA) via solvent evaporation .
- Salt formation : React with HCl or sodium hydroxide to generate water-soluble ionic derivatives .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
- pH stability : Perform accelerated degradation studies (e.g., 0.1N HCl and NaOH at 37°C). Thiazolidinones are typically stable at pH 4–7 but hydrolyze in strongly acidic/basic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures; store below 25°C to prevent thermal degradation .
Advanced: How can computational chemistry elucidate reaction mechanisms for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
